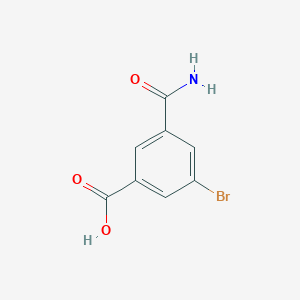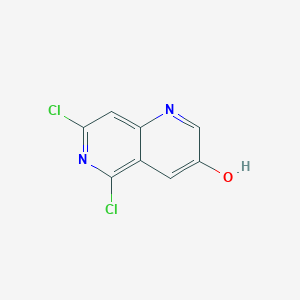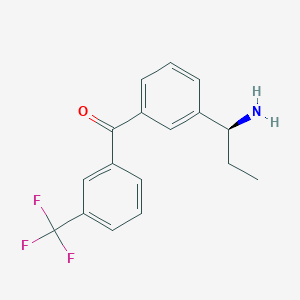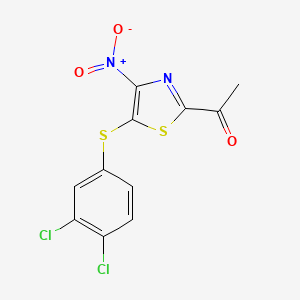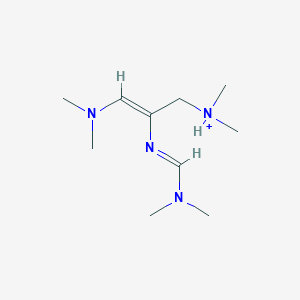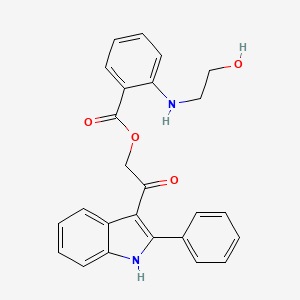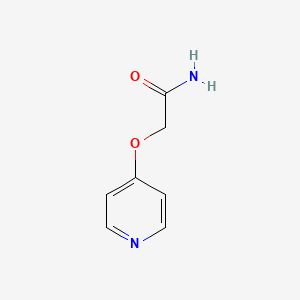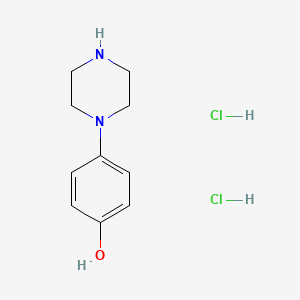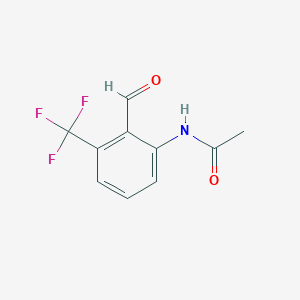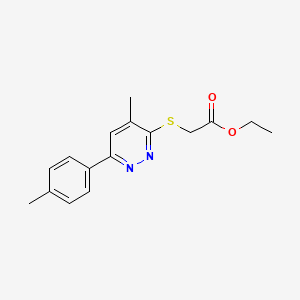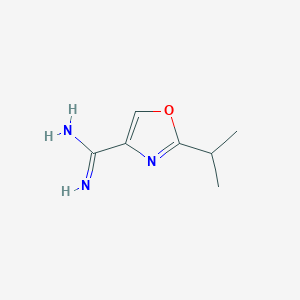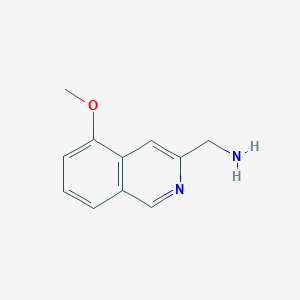
(S)-Cyclohex-3-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclohex-3-enol is an organic compound characterized by a cyclohexane ring with a hydroxyl group attached to the third carbon in the (S)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Cyclohex-3-enol can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-enone using chiral catalysts to ensure the (S)-configuration. Another method includes the asymmetric hydrogenation of cyclohex-3-enone using chiral ligands and metal catalysts.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes. These methods typically employ high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-Cyclohex-3-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-3-enone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Scientific Research Applications
(S)-Cyclohex-3-enol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-Cyclohex-3-enol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the double bond in the ring.
Cyclohex-3-enone: Similar structure but contains a ketone group instead of a hydroxyl group.
Cyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness: (S)-Cyclohex-3-enol is unique due to its specific (S)-configuration and the presence of both a hydroxyl group and a double bond in the cyclohexane ring
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1S)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1 |
InChI Key |
ABZZOPIABWYXSN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](CC=C1)O |
Canonical SMILES |
C1CC(CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
